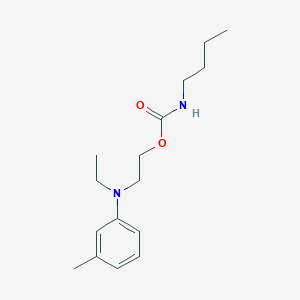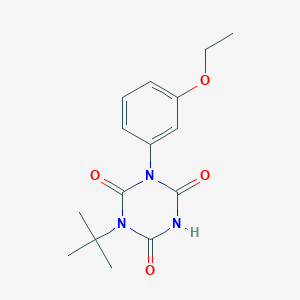
6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylpropylsulfanyl group, and a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorophenyl and methylpropylsulfanyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrimidine derivatives with different substituents, such as:
- 6-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile
- 6-(4-fluorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring, which can influence their chemical properties and applications.
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-9(2)8-21-15-18-13(12(7-17)14(20)19-15)10-3-5-11(16)6-4-10/h3-6,9H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQBBBZVFOKTAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![dimethyl-[5-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]azanium;chloride](/img/structure/B8043030.png)



![2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide](/img/structure/B8043063.png)

![2-[[3-(Dimethylamino)propyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-4,6-dimethylphenol](/img/structure/B8043085.png)
![3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one](/img/structure/B8043093.png)


![[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate](/img/structure/B8043127.png)

![N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]acetamide](/img/structure/B8043137.png)

